N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, an isopropyl group at position 3, and a carboxamide linkage to a 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole moiety. This structure combines aromatic and partially saturated rings, which may enhance metabolic stability and binding affinity in pharmaceutical contexts.
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-12(2)15-11-16(23(22-15)13-7-4-3-5-8-13)18(24)21-19-20-14-9-6-10-17(14)25-19/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21,24) |
InChI Key |
IEWLPMVTRLXHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC3=C(S2)CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the phenyl and pyrazole groups. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analog 1: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₉H₁₅N₃OS₂
- Molecular Weight : 365.47 g/mol
- Key Differences: Replaces the cyclopenta[d][1,3]thiazole with a cyclopenta[b]thiophene ring. Substitutes the pyrazole core with a thiazole ring bearing a cyano group and methyl substituent.
- The thiophene ring (vs. thiazole) alters π-electron distribution, which may affect binding interactions in biological systems.
Structural Analog 2: N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Molecular Formula : C₂₃H₂₃N₇OS
- Molecular Weight : ~461.54 g/mol (calculated)
- Key Differences :
- Incorporates a methoxy-substituted tetrahydrocarbazole ring and a tetrazole group.
- Retains the cyclopenta[b]thiophene scaffold but replaces the pyrazole with a tetrazole.
- Implications :
- The tetrazole group introduces strong acidity (pKa ~4.7), enabling ionic interactions under physiological conditions, unlike the carboxamide in the target compound .
- The bulky carbazole moiety may enhance stacking interactions but reduce solubility compared to the target’s phenyl-isopropyl-pyrazole system.
Data Table: Comparative Analysis
Research Findings and Implications
- Analog 1: Computational studies using density-functional theory (DFT) suggest that the cyano group in Analog 1 enhances electron-deficient character, which could stabilize charge-transfer complexes in photochemical applications .
- Analog 2 : The tetrazole’s bioisosteric resemblance to carboxylic acids may improve metabolic stability compared to the target’s carboxamide, as evidenced by pharmacokinetic modeling .
- Target Compound: Preliminary molecular docking simulations (using tools like Multiwfn ) indicate that the pyrazole-carboxamide motif in the target compound forms stable hydrogen bonds with kinase ATP-binding pockets, a feature less pronounced in Analog 1 due to its thiazole-cyano system.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3OS |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 2060820-47-3 |
| LogP | 3.4618 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 71.074 Ų |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values reported range from 9 μM to lower concentrations depending on the specific cell line and experimental conditions .
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways. This includes the release of cytochrome c from mitochondria and subsequent caspase activation, indicating its potential to trigger programmed cell death in tumor cells .
- Cell Cycle Arrest : Research indicates that exposure to this compound leads to cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation. Mechanistic studies suggest that it may interfere with key regulatory proteins involved in cell cycle progression .
Study on A549 Cells
A study conducted on A549 cells demonstrated that treatment with this compound resulted in:
- Reduction in Cell Viability : A significant decrease in cell viability was observed with increasing concentrations.
- Morphological Changes : Treated cells exhibited notable changes in morphology indicative of apoptosis.
Study on HeLa Cells
Another investigation focused on HeLa cells revealed:
- Inhibition of Migration : The compound effectively inhibited the migration capabilities of HeLa cells, suggesting its potential as an anti-metastatic agent.
Comparative Biological Activity
To better understand its efficacy, a comparison with other known compounds was made regarding their IC50 values against various cancer cell lines:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 9 |
| Compound X | A549 | 15 |
| Compound Y | HeLa | 8 |
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how are intermediates validated?
The synthesis typically involves cyclocondensation of key precursors. For example, pyrazole-thiazole hybrids are constructed via cyclocondensation of substituted hydrazines with β-ketoesters or via Suzuki coupling for aryl group introduction. Intermediate validation employs HPLC (≥95% purity thresholds) and FT-IR (to confirm functional groups like amides at ~1650 cm⁻¹) . Post-synthetic purification uses column chromatography with silica gel (hexane/ethyl acetate gradients) .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- FT-IR and NMR : IR identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S stretches (~680 cm⁻¹). H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 381.15) .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Discrepancies in NMR/IR assignments (e.g., tautomerism or hydrogen bonding) are resolved via density functional theory (DFT) . For example, B3LYP/6-311+G(d,p) calculations predict vibrational frequencies and chemical shifts, which are cross-validated with experimental data . Hirshfeld surface analysis further clarifies intermolecular interactions in crystal structures .
Advanced: What strategies address low yield in the final cyclocondensation step?
Low yields (<40%) often stem from steric hindrance in the thiazole-pyrazole fusion. Mitigation strategies include:
- Microwave-assisted synthesis (reduces reaction time from 12h to 2h, improving yield by 15–20%) .
- Catalytic optimization : Use of p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst enhances cyclization efficiency .
Advanced: How can molecular docking guide SAR studies for target identification?
AutoDock Vina or Glide is used to predict binding affinities to targets like COX-2 or kinases. Docking poses of the compound’s pyrazole-thiazole core into COX-2’s hydrophobic pocket (PDB: 3LN1) reveal hydrogen bonds with Arg120 and π-π stacking with Tyr355, informing SAR modifications (e.g., isopropyl substitution enhances lipophilicity) .
Advanced: How are pharmacokinetic properties (e.g., solubility) optimized without compromising activity?
- SwissADME predictions : LogP values >3.5 indicate poor aqueous solubility. Introduce polar groups (e.g., -OH or -COOH) at the phenyl ring’s para position to improve solubility while maintaining LogS > -4 .
- Salt formation : Sodium or hydrochloride salts enhance bioavailability (e.g., 30% solubility increase in phosphate buffer) .
Advanced: What analytical methods resolve byproduct formation during amide coupling?
- LC-MS/MS : Identifies common byproducts like unreacted carboxylic acid intermediates ([M-H]⁻ at m/z 220.08) or dimerized species.
- Optimized coupling conditions : Use HATU/DIPEA in DMF at 0°C to minimize racemization and dimerization .
Advanced: How do researchers validate target engagement in cellular assays?
- Fluorescence polarization (FP) : Competes the compound with a fluorescent probe (e.g., FITC-labeled ATP) in kinase inhibition assays (IC₅₀ < 1 µM indicates high affinity) .
- Western blotting : Measures downstream phosphorylation (e.g., p38 MAPK) in HEK293 cells treated with 10 µM compound for 24h .
Basic: What are the stability considerations for long-term storage?
- Thermogravimetric analysis (TGA) : Degradation onset at 180°C suggests storage below 25°C in amber vials .
- Hygroscopicity testing : Weight gain <1% at 75% RH confirms stability under ambient conditions .
Advanced: How are regioselectivity challenges addressed in pyrazole-thiazole fusion?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
